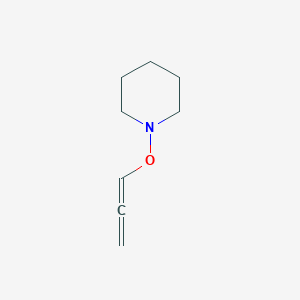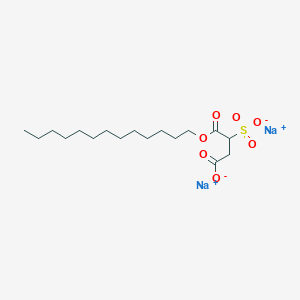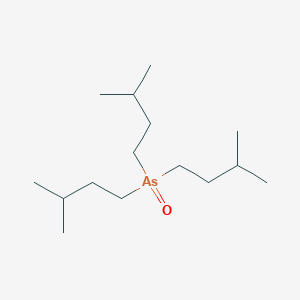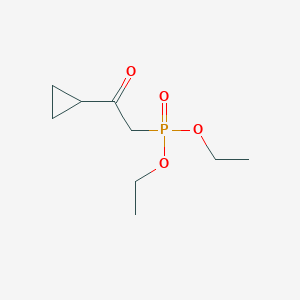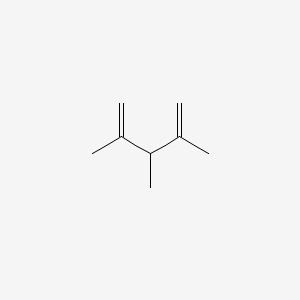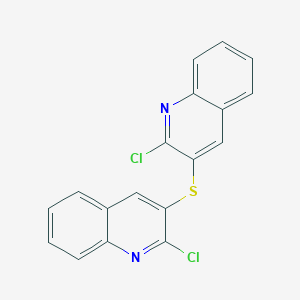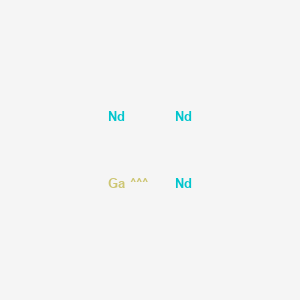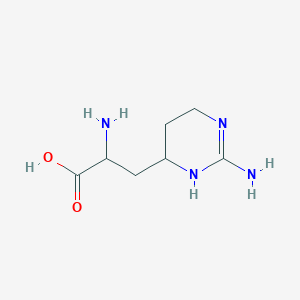![molecular formula C14H24OSi B14468052 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one CAS No. 73794-42-0](/img/structure/B14468052.png)
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[311]heptan-2-one is a chemical compound known for its unique structure and properties It is a bicyclic ketone with a trimethylsilyl group attached to a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the butenyl side chain: This can be done through a series of reactions including alkylation and elimination reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a useful intermediate in various chemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Trimethylsilyl)but-2-en-1-yl]cyclohexanone: Similar structure but with a cyclohexane ring instead of a bicyclic structure.
3-[3-(Trimethylsilyl)prop-2-en-1-yl]bicyclo[3.1.1]heptan-2-one: Similar structure but with a prop-2-en-1-yl side chain instead of a but-2-en-1-yl side chain.
Uniqueness
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one is unique due to its combination of a bicyclic core and a trimethylsilyl-substituted butenyl side chain. This combination provides distinct reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
73794-42-0 |
|---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
3-(3-trimethylsilylbut-2-enyl)bicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C14H24OSi/c1-10(16(2,3)4)5-6-12-7-11-8-13(9-11)14(12)15/h5,11-13H,6-9H2,1-4H3 |
InChI Key |
XMTRWSKUJAHKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1CC2CC(C2)C1=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



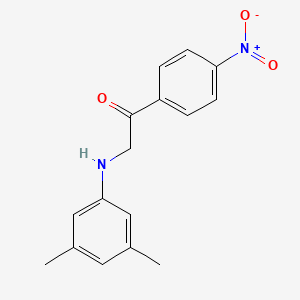
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
